TETRAETHYLENE GLYCOL MONOOCTYL ETHER
Overview
Description
(Hydroxyethyloxy)Tri(Ethyloxy)Octane is a synthetic organic compound belonging to the class of polyethylene glycols. It is composed of a hydroxyethyloxy group followed by a triethyloxy group and an octane group. This compound is a colorless liquid with a mild odor and is insoluble in water .
Mechanism of Action
Target of Action
It’s known that this compound can be used as an excipient , which means it can help enhance the solubility, absorption, and bioavailability of other active pharmaceutical ingredients.
Mode of Action
As an excipient, it likely interacts with other compounds to improve their pharmacological properties .
Pharmacokinetics
It’s known that this compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
As an excipient, it likely enhances the effectiveness of other active pharmaceutical ingredients .
Action Environment
It’s known that this compound should be stored in a sealed container in a dry environment, under -20°c .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Hydroxyethyloxy)Tri(Ethyloxy)Octane involves the reaction of octanol with ethylene oxide in the presence of a base catalyst. The reaction proceeds through a series of ethoxylation steps, where ethylene oxide is added to the hydroxyl group of octanol, forming the desired compound. The reaction conditions typically include a temperature range of 100-150°C and a pressure of 1-2 atmospheres .
Industrial Production Methods: Industrial production of (Hydroxyethyloxy)Tri(Ethyloxy)Octane follows a similar synthetic route as described above. The process is carried out in large-scale reactors with continuous monitoring of reaction parameters to ensure high yield and purity. The final product is purified through distillation and filtration to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: (Hydroxyethyloxy)Tri(Ethyloxy)Octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium iodide in acetone at reflux temperature.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Halides or amines.
Scientific Research Applications
(Hydroxyethyloxy)Tri(Ethyloxy)Octane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of membrane proteins and their interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of surfactants, lubricants, and adhesives.
Comparison with Similar Compounds
Polyethylene Glycol: Similar in structure but with varying chain lengths.
Polypropylene Glycol: Similar in function but with different chemical properties.
Ethylene Glycol: A simpler compound with fewer ethoxy groups.
Uniqueness: (Hydroxyethyloxy)Tri(Ethyloxy)Octane is unique due to its specific combination of hydroxyethyloxy and triethyloxy groups, which confer distinct chemical and physical properties. Its ability to undergo multiple types of chemical reactions and its applications in various fields make it a versatile compound .
Properties
IUPAC Name |
2-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O5/c1-2-3-4-5-6-7-9-18-11-13-20-15-16-21-14-12-19-10-8-17/h17H,2-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOZZFHAVXYAMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066479 | |
Record name | 3,6,9,12-Tetraoxaeicosan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3066479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19327-39-0 | |
Record name | 3,6,9,12-Tetraoxaeicosan-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19327-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6,9,12-Tetraoxaeicosan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019327390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6,9,12-Tetraoxaeicosan-1-ol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,6,9,12-Tetraoxaeicosan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3066479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6,9,12-Tetraoxaeicosan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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